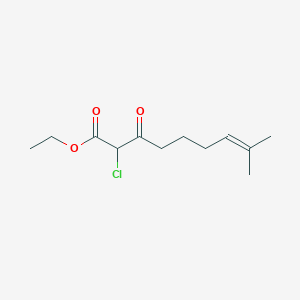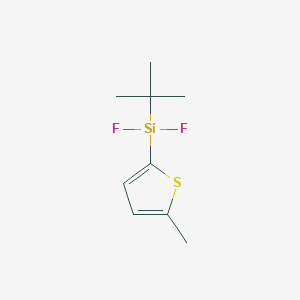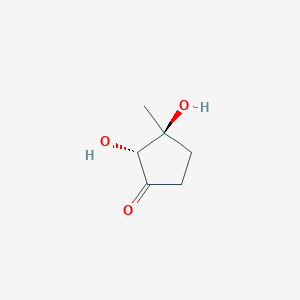
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate is an organic compound classified as an ester. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound, with the molecular formula C11H17ClO3, is a derivative of nonenoic acid and is characterized by the presence of a chlorine atom, a methyl group, and an oxo group on its carbon chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-8-methyl-3-oxonon-7-enoate typically involves the esterification of 2-chloro-8-methyl-3-oxonon-7-enoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-chloro-8-methyl-3-oxonon-7-enoic acid+ethanolH2SO4ethyl 2-chloro-8-methyl-3-oxonon-7-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 2-chloro-8-methyl-3-oxonon-7-enoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-chloro-8-methyl-3-oxonon-7-enoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-8-methyl-3-oxonon-7-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorine atom and oxo group may also play a role in its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-chloro-3-oxonon-7-enoate: Similar structure but lacks the methyl group at the 8th position.
Methyl 2-chloro-8-methyl-3-oxonon-7-enoate: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 2-bromo-8-methyl-3-oxonon-7-enoate: Similar structure but has a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom, methyl group, and oxo group in the nonenoate backbone makes it a versatile compound for various applications .
Propiedades
Número CAS |
918503-39-6 |
|---|---|
Fórmula molecular |
C12H19ClO3 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
ethyl 2-chloro-8-methyl-3-oxonon-7-enoate |
InChI |
InChI=1S/C12H19ClO3/c1-4-16-12(15)11(13)10(14)8-6-5-7-9(2)3/h7,11H,4-6,8H2,1-3H3 |
Clave InChI |
ZLHYQZVDTWPUNM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)CCCC=C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)


![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)
![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)


![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)
